2-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-25(21,22)12-6-7-13-14(8-12)24-16(18-13)19-15(20)9-23-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXRYPLEKMIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Antiproliferative Activity
Compound 4j (Table 1) exhibited antiproliferative activity against cancer cell lines (IC₅₀: ~5–10 µM), attributed to its thiadiazole-ureido group’s ability to disrupt tubulin polymerization or DNA synthesis . The target compound’s methylsulfonyl group may enhance similar effects by stabilizing interactions with ATP-binding pockets in kinases .
Enzyme Inhibition
- MAO-B and Cholinesterase Inhibition: Analogs like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide showed dual MAO-B and BChE inhibition (IC₅₀ < 1 µM), suggesting that the benzothiazole-acetamide scaffold is suitable for neurodegenerative disease targets .
- Antimicrobial Activity : Compounds with sulfonamide or triazole linkers (e.g., 47 and 48 in ) displayed gram-positive antibacterial activity (MIC: 2–8 µg/mL), likely due to sulfone groups disrupting bacterial cell walls .
Preparation Methods
Sulfonation of 2-Aminobenzenethiol
The benzothiazole core is constructed via cyclization of 2-amino-5-(methylsulfonyl)benzenethiol, synthesized through the following steps:
Sulfonation :
- Reagents : 2-Aminobenzenethiol, chlorosulfonic acid.
- Conditions : 0–5°C, 4 hr, followed by quenching with methanol.
- Product : 2-Amino-5-(methylsulfonyl)benzenethiol (Yield: 68%).
Cyclization to Benzothiazole :
Characterization Data :
- Melting Point : 189–192°C.
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH2), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.63 (d, J = 8.4 Hz, 1H, Ar-H), 3.12 (s, 3H, SO2CH3).
Acylation to Form 2-Chloro-N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)Acetamide
Reaction Conditions
- Reagents : 6-(Methylsulfonyl)benzo[d]thiazol-2-amine, chloroacetyl chloride, triethylamine.
- Solvent : Tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4 hr.
Mechanism :
The amine undergoes nucleophilic attack on chloroacetyl chloride, facilitated by triethylamine as a base to scavenge HCl.
Yield : 76%.
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (SO2 asymmetric stretch).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 154.2 (C-2 benzothiazole), 140.1 (C-6 benzothiazole), 44.2 (CH2Cl).
Thioether Formation via Nucleophilic Substitution
Reaction with 4-Chlorothiophenol
- Reagents : 2-Chloroacetamide intermediate, 4-chlorothiophenol, potassium carbonate.
- Solvent : N,N-Dimethylformamide (DMF).
- Conditions : 80°C, 8 hr.
Mechanism :
The chloride leaving group is displaced by the thiophenoxide ion generated in situ, forming the thioether linkage.
Yield : 71%.
Optimization Notes :
- Higher yields are achieved with excess 4-chlorothiophenol (1.5 equiv) and anhydrous K2CO3 .
- Prolonged reaction times (>10 hr) led to decomposition.
Characterization Data :
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
- Mass Spec (ESI+) : m/z 453.02 [M+H]+ (calculated: 452.97).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole Formation | BrCN, AcOH, reflux | 68 | 95 |
| Acylation | Chloroacetyl chloride, Et3N, THF | 76 | 97 |
| Thioether Formation | 4-Chlorothiophenol, K2CO3, DMF | 71 | 98.5 |
Mechanistic Insights and Side Reactions
Competing Pathways During Thioether Formation
Solvent Effects
- Polar Aprotic Solvents : DMF and DMSO enhanced reaction rates due to improved solubility of ionic intermediates.
- Protic Solvents : Ethanol and water resulted in <20% conversion due to protonation of thiophenoxide.
Scalability and Industrial Feasibility
- Batch Size : Pilot-scale synthesis (500 g) achieved 67% overall yield with comparable purity.
- Cost Drivers :
- Cyanogen bromide (high cost, toxicity).
- DMF (requires rigorous recycling).
Alternative Routes :
Q & A
Q. How do structural variations in the thiazole ring impact bioactivity?
- Methodological Answer : Systematic SAR studies are essential:
- Substituent Effects : demonstrates that electron-withdrawing groups (e.g., –NO2) on the benzothiazole ring enhance anticancer activity but reduce solubility .
- Ring Hybridization : Fusing pyridazine or triazole rings (as in ) alters binding affinity to DNA or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
